5-Cyclobutyl-2-phenylpyrimidine 5-Cyclobutyl-2-phenylpyrimidine
Brand Name: Vulcanchem
CAS No.: 90253-40-0
VCID: VC17559375
InChI: InChI=1S/C14H14N2/c1-2-5-12(6-3-1)14-15-9-13(10-16-14)11-7-4-8-11/h1-3,5-6,9-11H,4,7-8H2
SMILES:
Molecular Formula: C14H14N2
Molecular Weight: 210.27 g/mol

5-Cyclobutyl-2-phenylpyrimidine

CAS No.: 90253-40-0

Cat. No.: VC17559375

Molecular Formula: C14H14N2

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

5-Cyclobutyl-2-phenylpyrimidine - 90253-40-0

Specification

CAS No. 90253-40-0
Molecular Formula C14H14N2
Molecular Weight 210.27 g/mol
IUPAC Name 5-cyclobutyl-2-phenylpyrimidine
Standard InChI InChI=1S/C14H14N2/c1-2-5-12(6-3-1)14-15-9-13(10-16-14)11-7-4-8-11/h1-3,5-6,9-11H,4,7-8H2
Standard InChI Key GBBUPIMLEWTVKQ-UHFFFAOYSA-N
Canonical SMILES C1CC(C1)C2=CN=C(N=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular formula of 5-cyclobutyl-2-phenylpyrimidine is C₁₄H₁₄N₂, with a molecular weight of 210.28 g/mol. The pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) serves as the scaffold, with substituents influencing its electronic and steric properties:

  • Phenyl group (C₆H₅): Positioned at the 2nd carbon, this aromatic substituent enhances π-π stacking interactions, a feature critical in molecular recognition processes .

  • Cyclobutyl group (C₄H₇): Located at the 5th carbon, this strained four-membered ring introduces steric hindrance and modulates electron density, potentially affecting reactivity and binding affinity .

Comparative Structural Analysis

Table 1 highlights key differences between 5-cyclobutyl-2-phenylpyrimidine and related pyrimidine derivatives:

CompoundSubstituents (Positions)Key Properties
5-Cyclobutyl-2-phenylpyrimidine2-phenyl, 5-cyclobutylHigh steric hindrance; potential for hydrophobic interactions
2-Phenylpyrimidine 2-phenylBaseline aromaticity; limited steric effects
4-Cyclobutylpyrimidine 4-cyclobutylAltered electronic distribution due to nitrogen proximity

The cyclobutyl group’s strain energy (~110 kJ/mol) may render 5-cyclobutyl-2-phenylpyrimidine more reactive in ring-opening or functionalization reactions compared to unstrained analogs .

Synthetic Methodologies

Retrosynthetic Strategies

While no direct synthesis of 5-cyclobutyl-2-phenylpyrimidine is documented, analogous pyrimidine syntheses suggest viable routes:

  • Tollens Condensation: As demonstrated in the synthesis of 2-phenylpyrimidine derivatives , ketones or aldehydes could react with amidines to form the pyrimidine core.

  • Suzuki-Miyaura Coupling: Introducing the phenyl group via palladium-catalyzed cross-coupling, as seen in CYP51 inhibitor syntheses .

Proposed Synthetic Pathway

A plausible route involves:

  • Cyclobutyl Group Introduction: Cyclobutane carboxylic acid could be converted to a cyclobutyl lithium reagent for nucleophilic attack on a pre-functionalized pyrimidine intermediate .

  • Phenyl Group Installation: Subsequent Suzuki coupling with phenylboronic acid would yield the target compound .

Key challenges include managing the cyclobutyl group’s strain during reactions and ensuring regioselectivity.

Physicochemical Properties

Electronic Effects

  • Electron-Withdrawing/Directing Effects: The pyrimidine nitrogens deactivate the ring, directing electrophilic substitutions to the 4 and 6 positions. The cyclobutyl group’s inductive electron-donating effect may slightly counteract this .

  • Aromaticity: Despite substituents, the pyrimidine core retains aromatic character (Hückel’s rule), as evidenced by NMR chemical shifts in analogs .

Solubility and Stability

  • LogP Estimate: ~3.1 (predicted via ChemAxon), indicating moderate lipophilicity suitable for membrane penetration .

  • Thermal Stability: Cyclobutyl-containing compounds often exhibit decomposition temperatures above 200°C, suggesting robustness under standard conditions .

Industrial and Research Applications

Material Science

Pyrimidine derivatives are explored as:

  • Organic Semiconductors: Planar analogs exhibit charge carrier mobilities up to 0.1 cm²/V·s .

  • Liquid Crystals: Bulky substituents like cyclobutyl can lower melting points while maintaining mesophase stability .

Catalysis

In palladium-catalyzed cross-couplings, pyrimidine ligands improve catalyst longevity. The cyclobutyl group’s rigidity may enhance stereoselectivity in asymmetric syntheses .

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